6-(Piperidin-1-ylmethyl)nicotinic acid
Overview
Description
“6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” is a research chemical . It has an empirical formula of C11H14N2O2 and a molecular weight of 206.24 . It is also known as 6-(Piperidino)nicotinic acid .
Molecular Structure Analysis
The molecular structure of “6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” consists of a six-membered piperidine ring attached to a pyridine ring via a methyl group . The pyridine ring carries a carboxylic acid group .Physical and Chemical Properties Analysis
“6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” has a melting point of 209-213 °C .Scientific Research Applications
Aurora Kinase Inhibition
Compounds related to "6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid" have been found effective as Aurora kinase inhibitors, indicating potential applications in cancer treatment. For example, a compound structurally similar to this acid showed inhibitory effects on Aurora A, a protein involved in cell division and often overexpressed in cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Preparation of Piperidine Derivatives
A study detailed the preparation of piperidine-2,6-dicarboxylic acid and its N-methyl derivative, which is structurally related to the specified compound. Such derivatives have wide applications in synthetic organic chemistry (N. E. Andersson & T. O. Soine, 1950).
Synthesis of Functionalized Pyridines
Research involving the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines used a process that includes the catalytic amount of piperidine, suggesting its utility in creating complex pyridine structures (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).
Synthesis of Piperidine-2-Carboxylic Acids
Another study reported the synthesis of novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid, highlighting the utility of piperidine derivatives in synthesizing novel amino acids (J. Bolós et al., 1994).
NMDA Receptor Antagonists
Compounds related to "6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid" were synthesized as NMDA receptor antagonists, potentially useful in neurodegenerative disorders and cerebral ischemia (P. Ornstein et al., 1989).
Anti-Angiogenic and DNA Cleavage Studies
A series of novel piperidine derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer therapy (Vinaya Kambappa et al., 2017).
Properties
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKGSCYSGWIXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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